molecular formula C10H15N B1586694 (S)-1-Phenylbutylamine CAS No. 3789-60-4

(S)-1-Phenylbutylamine

Cat. No. B1586694
CAS RN: 3789-60-4
M. Wt: 149.23 g/mol
InChI Key: XHOXKVFLASIOJD-JTQLQIEISA-N
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Description

This would typically include the compound’s chemical formula, its molecular weight, and its classification (e.g., organic, inorganic, etc.).



Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may also include the conditions required for the synthesis, such as temperature, pressure, and catalysts.



Molecular Structure Analysis

This involves describing the compound’s molecular structure, including its geometry, bond lengths and angles, and any notable structural features.



Chemical Reactions Analysis

This involves detailing the chemical reactions the compound undergoes, including its reactivity with other substances, its stability, and any notable reaction mechanisms.



Physical And Chemical Properties Analysis

This involves detailing the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Biocatalysis

  • Summary of the application : (S)-1-Phenylbutylamine is used in the asymmetric synthesis of (1S)-1-(1,1’-biphenyl-2-yl)ethanamine . This process involves the use of amine transaminases, which offer an environmentally sustainable synthesis route for the production of pure chiral amines .
  • Methods of application : The process starts from the Vibrio fluvialis amine transaminase that has no detectable catalytic activity toward the bulky aromatic ketone 2-acetylbiphenyl . A rational design strategy combining in silico and in vitro studies is employed to engineer the transaminase enzyme with a minimal number of mutations .
  • Results or outcomes : The rationally designed variant, W57F/R88H/V153S/K163F/I259M/R415A/V422A, showed an improvement in reaction rate by more than 1716-fold toward the bulky ketone under study, producing the corresponding enantiomeric pure (S)-amine (enantiomeric excess (ee) value of >99%) .

Nanomedicine

  • Summary of the application : (S)-1-Phenylbutylamine can be used in the field of nanomedicine, specifically in the hydrophobic modification of polysaccharides .
  • Methods of application : Polysaccharides, which have wide sources, excellent biocompatibility, and non-toxicity, can be surface-modified or functionalized to have targeting ability through specific sugar parts . Amphiphilic polysaccharide micelles with good biocompatibility, degradability, high safety, easy structural modification, and special core-shell structure are regarded as ideal carriers for nanomedicines .
  • Results or outcomes : The hydrophobic modification designs of polysaccharides, the preparation methods and characteristics of micelles, and the applications of amphiphilic polysaccharide micelles in the field of biomedicine have shown good therapeutic effects in scientific research .

Asymmetric Synthesis

  • Summary of the application : (S)-1-Phenylbutylamine is used in the asymmetric synthesis of (1S)-1-(1,1’-biphenyl-2-yl)ethanamine . This process involves the use of amine transaminases, which offer an environmentally sustainable synthesis route for the production of pure chiral amines .
  • Methods of application : The process starts from the Vibrio fluvialis amine transaminase that has no detectable catalytic activity toward the bulky aromatic ketone 2-acetylbiphenyl . A rational design strategy combining in silico and in vitro studies is employed to engineer the transaminase enzyme with a minimal number of mutations .
  • Results or outcomes : The rationally designed variant, W57F/R88H/V153S/K163F/I259M/R415A/V422A, showed an improvement in reaction rate by more than 1716-fold toward the bulky ketone under study, producing the corresponding enantiomeric pure (S)-amine (enantiomeric excess (ee) value of >99%) .

Biocatalytic Reductive Amination

  • Summary of the application : (S)-1-Phenylbutylamine can be used in the field of biocatalysis, specifically in the reductive amination of short chiral alkyl amines and amino alcohols .
  • Methods of application : This work describes alternative biocatalytic access using amine dehydrogenases (AmDHs). Without any protein engineering, some of the already described wild-type AmDHs (Cfus AmDH, Msme AmDH, Micro AmDH, and MATOUAmDH2) were shown to be efficient for the synthesis of hydroxylated or unfunctionalized small 2-aminoalkanes .
  • Results or outcomes : Conversions up to 97.1% were reached at 50 mM, and moderate to high enantioselectivities were obtained, especially for (S)-1-methoxypropan-2-amine (98.1%), (S)-3-aminobutan-1-ol (99.5%), (3S)-3-aminobutan-2-ol (99.4%), and the small (S)-butan-2-amine (93.6%) with Msme AmDH .

Alteration of the Donor/Acceptor Spectrum

  • Summary of the application : (S)-1-Phenylbutylamine is used in the alteration of the donor/acceptor spectrum of the (S)-amine transaminase from Vibrio fluvialis .
  • Methods of application : A library based on the Vibrio fluvialis ATA targeting four residues close to the active site was created. The aim was to convert an amine:α-keto acid transferase into an amine:aldehyde transferase .
  • Results or outcomes : By introducing two mutations W57G/R415A, detectable enzyme activity was achieved. The variant, W57F/R88H/V153S/K163F/I259M/R415A/V422A, showed an improvement in reaction rate by more than 1716-fold toward the bulky ketone under study, producing the corresponding enantiomeric pure (S)-amine .

Industrial Production

  • Summary of the application : (S)-1-Phenylbutylamine is produced by BASF as part of their ChiPros™ process .
  • Methods of application : The ChiPros™ process of BASF is based on lipase-catalyzed acetylation. It is highly efficient for the kinetic resolution of many alkyl amines, such as (S)-1-phenylbutylamine .
  • Results or outcomes : The process results in the production of (S)-1-Phenylbutylamine with high enantiomeric excess .

Safety And Hazards

This involves detailing any safety concerns or hazards associated with the compound, such as its toxicity, flammability, or environmental impact.


Future Directions

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properties

IUPAC Name

(1S)-1-phenylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-2-6-10(11)9-7-4-3-5-8-9/h3-5,7-8,10H,2,6,11H2,1H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHOXKVFLASIOJD-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50368708
Record name (S)-1-PHENYLBUTYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-Phenylbutylamine

CAS RN

3789-60-4
Record name (S)-1-PHENYLBUTYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-1-Phenylbutylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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